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HPC-1 protein, bovine

Cat. No.: B1176068
CAS No.: 147446-99-9
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Description

Historical Context of Bovine HPC-1 Protein Discovery and Nomenclature

The journey to understanding bovine Syntaxin (B1175090) 1A began with the identification of a neuron-specific protein antigen in the rat brain, designated HPC-1. nih.gov Subsequent molecular cloning efforts led to the identification of its bovine homologue, revealing a high degree of sequence conservation between the two species. nih.gov Concurrently, research on synaptic proteins identified a 35 kDa protein, p35A, which was found to be identical to the HPC-1 antigen. nih.gov This protein was also named syntaxin, a term first used to describe two closely related 35 kDa proteins, Syntaxin 1A and 1B, isolated from the bovine brain that were observed to interact with the synaptic vesicle protein synaptotagmin (B1177969). nih.gov

The nomenclature surrounding this protein reflects its multifaceted discovery and function. The designation "HPC-1" originates from its initial identification as a high-purity clone. "Syntaxin" was proposed to describe its role in the synapse, and it was later identified as a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex. nih.gov Today, the terms HPC-1 protein and Syntaxin 1A are often used interchangeably in scientific literature, with Syntaxin 1A being the more prevalent designation. wikipedia.orgcanada.ca The initial characterization of syntaxins from bovine brain was a landmark in demonstrating a conserved mechanism for vesicular transport across different eukaryotic cells. nih.gov

Milestone Description References
Initial Cloning The cDNA for the HPC-1 antigen was first cloned from the rat brain, followed by the cloning of its highly conserved bovine homologue. nih.gov
Alternative Naming The HPC-1 antigen was found to be identical to a protein named p35A, later termed syntaxin. nih.gov
"Syntaxin" Terminology The name "Syntaxin" was introduced to describe two 35 kDa proteins (1A and 1B) from bovine brain that interact with synaptotagmin. nih.gov
SNARE Complex Identification Syntaxin was identified as a SNARE protein from bovine brain, highlighting its role in vesicle docking and fusion. nih.gov

Significance of Syntaxin 1A in Mammalian Neurobiology and Cellular Processes

Syntaxin 1A is a protein of fundamental importance in mammalian neurobiology and general cellular physiology, primarily due to its central role in the process of exocytosis. wikipedia.orgpnas.org It is a member of the syntaxin superfamily and functions as a target-membrane SNARE (t-SNARE) protein, predominantly located on the plasma membrane. wikipedia.orgjneurosci.org

The primary function of Syntaxin 1A is to mediate the docking and fusion of vesicles with the plasma membrane, a process essential for the release of neurotransmitters at synapses and hormones from endocrine cells. wikipedia.orgnih.gov It achieves this by forming a highly stable ternary SNARE complex with two other proteins: SNAP-25 (Synaptosomal-Associated Protein of 25 kDa), another t-SNARE, and synaptobrevin (also known as VAMP or Vesicle-Associated Membrane Protein), a vesicle-SNARE (v-SNARE). pnas.orgjneurosci.org The formation of this complex pulls the vesicle and plasma membranes into close proximity, driving membrane fusion. jneurosci.org

Beyond neurotransmitter release, Syntaxin 1A is involved in a wide array of cellular processes, including:

Regulated and Constitutive Secretion: It plays a role in both Ca²⁺-triggered regulated exocytosis, such as in neurons and neuroendocrine cells, and in the constitutive secretion pathways present in most cell types. nih.govsdbonline.orgnih.gov

Ion Channel Regulation: Syntaxin 1A interacts with and modulates the activity of various voltage-dependent calcium and potassium channels, directly influencing cellular excitability and the rapid response to membrane depolarization. nih.govwikipedia.org

Insulin (B600854) Secretion: In pancreatic β-cells, Syntaxin 1A is implicated in the regulation of insulin release, highlighting its importance in metabolic control. scilit.com

Cellular Morphogenesis: Early research noted a strong homology between HPC-1/Syntaxin 1A and epimorphin, a factor involved in the morphogenesis of epithelial tissues, suggesting a broader role in tissue development. nih.gov

The critical nature of Syntaxin 1A is underscored by the fact that its cleavage by botulinum neurotoxin type C leads to a blockage of exocytosis. wikipedia.orgnih.gov Furthermore, studies have shown that the complete loss of Syntaxin 1 function is detrimental to neuronal viability, indicating its essential role in the maintenance of both developing and mature neurons. jneurosci.org

Cellular Process Role of Syntaxin 1A Key Interacting Proteins References
Neurotransmitter Release Mediates synaptic vesicle docking and fusion at the presynaptic terminal.SNAP-25, Synaptobrevin/VAMP wikipedia.orgpnas.orgjneurosci.org
Hormone Secretion Regulates the release of hormones from endocrine cells.SNAP-25, Synaptobrevin/VAMP sdbonline.orgnih.gov
Ion Channel Modulation Interacts with and regulates voltage-dependent Ca²⁺ and K⁺ channels.N-type calcium channels, Potassium channels nih.govwikipedia.org
Insulin Release Plays a regulatory role in the secretion of insulin from pancreatic β-cells.Not specified scilit.com
Neuronal Maintenance Essential for the survival of developing and mature neurons.Munc18-1 jneurosci.org

Overview of Key Research Areas Pertaining to Bovine Syntaxin 1A

Research into bovine and other mammalian Syntaxin 1A is vibrant and multifaceted, focusing on several key areas to elucidate its complex regulatory mechanisms and diverse cellular functions.

A primary area of investigation is the mechanics of SNARE complex formation and disassembly . This includes studying the precise conformational changes that Syntaxin 1A undergoes as it transitions from a "closed" state, where it is bound to the regulatory protein Munc18-1, to an "open" state that allows it to engage with SNAP-25 and synaptobrevin. nih.gov The interaction with Munc18-1 is particularly complex, as it appears to have both inhibitory and essential positive roles in secretion. nih.govsdbonline.org

Another significant research focus is the spatial organization of Syntaxin 1A on the plasma membrane . Studies have revealed that Syntaxin 1A is not uniformly distributed but rather forms clusters or nanoclusters. nih.govsdbonline.org Research is ongoing to understand how these clusters are formed and maintained, and how they influence the efficiency of vesicle docking and fusion. The roles of lipids like cholesterol and phosphoinositides in modulating Syntaxin 1A clustering are also under active investigation. acs.org

The interaction of Syntaxin 1A with a diverse array of other proteins continues to be a fertile ground for discovery. Beyond the core SNARE machinery, Syntaxin 1A binds to proteins like complexin, synaptotagmin (the putative Ca²⁺ sensor for fast exocytosis), and tomosyn, all of which modulate different steps of the fusion process. pnas.orgresearchgate.net

Furthermore, the postsynaptic functions of Syntaxin 1A are an emerging area of interest. While traditionally viewed as a presynaptic protein, evidence suggests that Syntaxin 1A is also present in the postsynaptic compartment and may play a role in processes such as the trafficking of neurotransmitter receptors. frontiersin.org

Finally, given its critical role, Syntaxin 1A remains a key target for understanding the mechanisms of neurotoxins , particularly botulinum toxins, which are proteases that specifically cleave SNARE proteins. pnas.orgnih.gov

Research Area Focus of Investigation Key Questions References
SNARE Complex Dynamics The conformational changes and protein-protein interactions governing the assembly and disassembly of the SNARE complex.How does Munc18-1 regulate the transition of Syntaxin 1A between closed and open states? nih.govsdbonline.org
Membrane Organization The formation and function of Syntaxin 1A clusters in the plasma membrane.What factors control the clustering of Syntaxin 1A, and how do these clusters define sites for exocytosis? nih.govsdbonline.orgacs.org
Regulatory Protein Interactions The role of accessory proteins in modulating Syntaxin 1A function.How do proteins like complexin and tomosyn fine-tune the process of vesicle fusion? pnas.orgresearchgate.net
Postsynaptic Roles The presence and function of Syntaxin 1A at the postsynaptic density.Is Syntaxin 1A involved in the trafficking of postsynaptic receptors? frontiersin.org
Neurotoxin Mechanisms The interaction of Syntaxin 1A with bacterial neurotoxins.What is the precise mechanism by which botulinum toxins cleave Syntaxin 1A to inhibit neurotransmission? pnas.orgnih.gov

Properties

CAS No.

147446-99-9

Molecular Formula

C10H17N

Synonyms

HPC-1 protein, bovine

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Bovine Syntaxin 1a

Gene Cloning and Molecular Characterization of Bovine Syntaxin (B1175090) 1A cDNA

The initial characterization of Syntaxin 1A (STX1A) stemmed from research on bovine brain tissue, where it was identified as a protein with a molecular mass of approximately 35 kDa. nih.gov The subsequent cloning and sequencing of its complementary DNA (cDNA) were pivotal for in-depth molecular studies. nih.gov These efforts confirmed that Syntaxin 1A is a key neural protein belonging to the syntaxin family, which is involved in intracellular membrane transport. nih.gov The availability of the bovine STX1A cDNA has enabled its use in various experimental systems, such as co-expression studies in non-neuronal cell lines to investigate its interactions with other proteins, like ion channels.

Comparative Genomic Analysis of Syntaxin 1A Across Species

Genomic comparisons across different species provide valuable insights into the protein's evolutionary history and conserved functions.

The amino acid sequence of Syntaxin 1A is highly conserved across mammalian species, highlighting its fundamental role in neurosecretion. In cattle, Syntaxin 1A shares 84% sequence identity with its isoform, Syntaxin 1B, indicating a shared evolutionary origin followed by functional specialization. The SNARE domain, a region critical for forming the fusion complex with other SNARE proteins like SNAP-25 and VAMP2, is particularly well-conserved among all syntaxin family members. uniprot.org

Evolutionary analysis reveals that presynaptic proteins, including Syntaxin 1A, tend to evolve slowly. The syntaxin gene family appears to have diversified early in the evolution of multicellular organisms (metazoans), with subsequent diversification in vertebrates. Furthermore, studies have identified highly conserved elements in the non-protein-coding regions of the STX1A gene, suggesting that these sequences play a crucial role in regulating the gene's expression.

Table 1: Comparative Details of Syntaxin 1A Homologs

FeatureDescriptionSignificanceReference
Protein NameSyntaxin-1A (HPC-1)A key t-SNARE protein in the presynaptic membrane. nih.gov
Bovine Gene SymbolSTX1AOfficial gene nomenclature. thermofisher.com
Human OrthologSTX1ALocated on chromosome 7q11.23. Haploinsufficiency is linked to Williams syndrome. nih.govwikipedia.orgresearchgate.net
Sequence Identity (Bovine vs. Human)Highly conservedIndicates a critical, preserved function throughout evolution. uniprot.orguniprot.org
Key Conserved DomainSNARE (H3) DomainMediates the core interaction for membrane fusion. wikipedia.org

Ortholog mapping is a powerful tool in genomics that identifies corresponding genes across different species. The human gene for Syntaxin 1A (STX1A) has been mapped to chromosome 7, specifically to the band q11.23. nih.govwikipedia.orgnih.gov This region is notably associated with Williams syndrome, a neurodevelopmental disorder. researchgate.net

Through the principle of synteny, which describes the conservation of gene order on chromosomes between different species, the location of the bovine STX1A gene can be identified. The human chromosome 7q region shows synteny with bovine chromosome 25. thermofisher.com Specifically, the STX1A gene in Bos taurus is located on chromosome 25. thermofisher.com This conservation of gene location further underscores the shared evolutionary heritage and functional importance of the gene.

Transcriptional Control Mechanisms Governing Bovine Syntaxin 1A Expression

The transcription of the STX1A gene is governed by a complex interplay of transcription factors and epigenetic modifications, leading to its characteristic neuron-specific expression pattern. Research in mammalian systems has revealed that the Stx1a gene is a TATA-less gene, meaning it lacks the typical TATA box sequence in its promoter region and instead utilizes multiple transcription start sites. nih.govnih.govresearchgate.net

In neuronal cells, where Syntaxin 1A is highly expressed, its transcription is activated by the binding of the transcription factor Sp1 and the presence of acetylated histone H3 at the core promoter region. nih.govnih.gov Histone acetylation creates a more "open" chromatin structure, making the DNA accessible for transcription.

Conversely, in non-neuronal cells, the gene is typically silenced. nih.govnih.gov This repression is mediated by the binding of the Yin-Yang 1 (YY1) transcription factor to the promoter. nih.gov YY1 recruits other gene-silencing factors, including class I histone deacetylases (HDACs) such as HDAC1. nih.govnih.gov HDACs remove acetyl groups from histones, leading to a condensed chromatin state that prevents transcription. This cell-specific regulation ensures that Syntaxin 1A is primarily produced in neurons where it is needed for synaptic transmission.

Post-Transcriptional and Translational Regulation of Bovine Syntaxin 1A Gene Products

Following transcription, the regulation of Syntaxin 1A continues at the post-transcriptional and post-translational levels to fine-tune its availability and activity. Studies in developing neurons have shown that while the levels of many synaptic vesicle proteins increase significantly during maturation, the expression of Syntaxin 1A protein remains relatively constant. This suggests that its synthesis is not subject to the same developmental upregulation signals as other components of the synaptic machinery, indicating a distinct and stable regulatory mechanism.

Once the protein is synthesized, its function is further modulated by post-translational modifications (PTMs). These are chemical alterations to the protein that can affect its stability, localization, and interaction with other proteins. For bovine Syntaxin 1A, several PTMs have been identified. uniprot.org

Table 2: Key Post-Translational Modifications of Bovine Syntaxin 1A

ModificationDescriptionPotential FunctionReference
PhosphorylationAddition of phosphate (B84403) groups. Known to be phosphorylated by Casein kinase II (CK2) and DAPK1.Can modulate interactions with binding partners. For example, phosphorylation by DAPK1 can decrease its interaction with STXBP1 (Munc18-1). uniprot.orgresearchgate.net
SumoylationAddition of a Small Ubiquitin-like Modifier (SUMO) protein.This modification is required for the regulation of synaptic vesicle endocytosis (the recycling of vesicles after fusion). uniprot.org
Proteolytic CleavageCleavage by Botulinum neurotoxin type C (BoNT/C).The toxin specifically cleaves Syntaxin 1A, which inhibits neurotransmitter release and leads to paralysis. uniprot.org

These regulatory layers, from gene structure and transcriptional control to post-translational modifications, collectively ensure the precise functional capacity of Syntaxin 1A in the complex process of neurosecretion.

Molecular Architecture and Domain Specific Functional Insights of Bovine Syntaxin 1a

Identification of Key Structural Motifs and Functional Domains

Bovine Syntaxin (B1175090) 1A is a single-pass transmembrane protein characterized by distinct structural motifs and domains that are fundamental to its function in exocytosis. nih.govembopress.org The primary structure includes an N-terminal regulatory domain (Habc), a central SNARE domain (also known as the H3 domain), and a C-terminal transmembrane domain. nih.govuniprot.org The Habc domain, formed by three alpha-helices, can fold back onto the H3 domain, creating a "closed" conformation that inhibits the formation of the SNARE complex. nih.govpnas.org The transition to an "open" conformation, which is necessary for SNARE complex assembly, is a tightly regulated process. nih.gov

Role of the Putative C-Terminal Transmembrane Segment

The C-terminal region of bovine Syntaxin 1A contains a hydrophobic transmembrane segment that is crucial for its function. embopress.orgnih.gov This segment, comprising approximately 23 amino acids, acts as a membrane anchor, securing the protein to the plasma membrane. nih.gov Studies have shown that this domain does not fully traverse the lipid bilayer in a typical single-pass manner. Instead, it adopts a specific topology where the extreme C-terminal tail is essential for proper anchoring. nih.gov Deletion of this hydrophobic domain results in the protein being mislocalized to the cytoplasm, underscoring its primary role in membrane attachment. embopress.org Furthermore, this transmembrane domain may also play a more direct role in the fusion process itself, potentially forming part of the fusion pore during exocytosis. nih.gov

Functional Significance of Heptad Repeats in Protein-Protein Interactions

The core of Syntaxin 1A's protein-protein interaction capability lies within its SNARE (H3) domain, which is characterized by the presence of heptad repeats. nih.govwikipedia.org These repeats, with a characteristic pattern of hydrophobic and hydrophilic amino acids, are the structural basis for the formation of coiled-coil structures. nih.govnih.gov During the assembly of the SNARE complex, the heptad repeats of Syntaxin 1A interact with the corresponding domains of SNAP-25 and Synaptobrevin (also known as VAMP). wikipedia.org This interaction involves a "zippering" mechanism, where the helices from the different SNARE proteins progressively wind around each other to form a stable four-helix bundle. nih.gov This zippering process is thought to generate the force necessary to bring the vesicle and plasma membranes into close apposition, ultimately leading to membrane fusion. wikipedia.org The precise alignment of the heptad repeats is critical for the correct assembly and function of the SNARE complex. nih.gov

Elucidation of the H3 Domain's Contribution to Molecular Function

The H3 domain of bovine Syntaxin 1A is a multifunctional region that extends beyond its role in forming the core SNARE complex. wikipedia.org Research has revealed that this domain contains distinct binding sites for different interacting partners. For instance, specific regions within the H3 domain are responsible for binding to SNAP-25 and VAMP to drive membrane fusion. In addition to these core interactions, the H3 domain of Syntaxin 1A has been shown to directly interact with other proteins, thereby modulating cellular processes. A notable example is its interaction with the H+-ATPase in renal epithelial cells, where a specific cassette within the H3 domain is critical for the proper targeting and exocytosis of this proton pump. This demonstrates that the H3 domain not only participates in the general fusion machinery but also confers specificity to certain membrane trafficking events. Furthermore, introducing peptides corresponding to the H3 domain can disrupt neurotransmitter release, highlighting its central role in this process. wikipedia.org

Cellular and Subcellular Localization of Bovine Syntaxin 1a

Tissue-Specific Expression Profiles in Bovine Systems

Syntaxin (B1175090) 1A is recognized primarily as a neuron-specific protein, with its expression concentrated in tissues responsible for synaptic transmission and hormonal secretion. nih.govnih.gov

Distribution in Neural Tissues (e.g., Neocortex, Hippocampus, Cerebellum)

Bovine HPC-1/Syntaxin 1A has been molecularly cloned from the bovine brain and shows strong sequence conservation with its homolog in rats, where it is a well-documented neuron-specific antigen. nih.gov It is a key protein involved in presynaptic vesicle exocytosis within the central nervous system. nih.gov As a primary syntaxin isoform in the brain, it is integral to the SNARE complex which executes the fusion of synaptic vesicles with the presynaptic membrane to release neurotransmitters. nih.govelifesciences.org

While detailed comparative studies mapping Syntaxin 1A expression across specific regions of the bovine brain are not extensively detailed in the provided research, its critical role in fundamental neuronal processes suggests a widespread distribution. Studies in other mammals, such as rats and mice, confirm its abundant presence in key areas for learning, memory, and motor control:

Neocortex: As a major area for higher-order brain function, the neocortex relies on extensive synaptic communication, where Syntaxin 1A is a key player.

Hippocampus: Research has identified Syntaxin 1A in the hippocampus, a region vital for memory formation and plasticity. nih.govnih.gov Studies in hippocampal neurons have been instrumental in understanding the protein's role in neurotransmitter release. elifesciences.org

Cerebellum: This region, crucial for motor coordination, also depends on precise synaptic transmission mediated by proteins like Syntaxin 1A.

Given the high conservation of the protein and its fundamental role, a similar distribution pattern is expected within the bovine brain. nih.gov

Expression Patterns in Neuroendocrine Tissues (e.g., Adrenal Medulla)

Syntaxin 1A is prominently expressed in neuroendocrine cells, such as the chromaffin cells of the bovine adrenal medulla. nih.govnih.gov These cells are responsible for secreting catecholamines (epinephrine and norepinephrine) into the bloodstream in response to stress.

Research on bovine adrenal medulla cells has shown that Syntaxin 1A is essential for the exocytotic machinery. frontiersin.org Interestingly, studies have revealed differential expression within the adrenal medulla, with higher concentrations of Syntaxin 1A found in noradrenergic chromaffin cells compared to adrenergic cells. frontiersin.org This suggests a potentially more significant role for Syntaxin 1A in the release of norepinephrine (B1679862). frontiersin.org

Intracellular Compartmentalization and Dynamic Trafficking

Within the cell, Syntaxin 1A is not uniformly distributed but is targeted to specific compartments where vesicle fusion occurs. Its dynamic trafficking between these locations is essential for its regulatory functions.

Localization to Plasma Membrane and Synaptic Vesicle Membranes

The primary location of Syntaxin 1A is the plasma membrane. nih.govnih.gov As a target-soluble N-ethylmaleimide-sensitive factor attachment protein receptor (t-SNARE), it anchors to the presynaptic plasma membrane, where it awaits the arrival of synaptic vesicles. elifesciences.orgycombinator.com

Syntaxin 1A, along with SNAP-25, forms a complex on the plasma membrane that binds with the vesicle-SNARE (v-SNARE) on the synaptic vesicle membrane to mediate the docking and ultimate fusion of the two membranes. nih.govfrontiersin.org Therefore, while it is an integral protein of the plasma membrane, its function is inextricably linked to the synaptic vesicle membrane during exocytosis. elifesciences.org

Association with Chromaffin Granules

In bovine adrenal chromaffin cells, Syntaxin 1A is not only found on the plasma membrane but has also been directly identified on the membrane of secretory granules (chromaffin granules) themselves. nih.govnih.gov This localization was confirmed using immunogold electron microscopy. nih.gov Its presence on these granules, which are specialized secretory vesicles containing hormones, suggests an active role in the formation of the fusion complex required for exocytosis. nih.govnih.gov

Presence within the Golgi Complex

The Golgi complex is a central hub for protein sorting and trafficking. Under certain conditions, Syntaxin 1A can be found within the Golgi apparatus and the trans-Golgi network (TGN). Studies have shown that in cells that are not competent for neurosecretion and lack its normal binding partners, Syntaxin 1A can become "stuck" in the Golgi area. This retention in the Golgi can block the transport of other proteins to the cell surface and even lead to the disassembly of the Golgi complex itself. This indicates that proper trafficking of Syntaxin 1A out of the Golgi is a regulated process, crucial for its ultimate function at the plasma membrane.

Data Tables

Table 1: Tissue-Specific Expression of Bovine Syntaxin 1A (HPC-1)

Tissue CategorySpecific TissueExpression LevelPrimary FunctionReference
Neural Brain (general)HighSynaptic Transmission nih.gov, nih.gov
NeocortexInferred HighHigher-Order Cognitive Function
HippocampusInferred HighMemory, Learning, Plasticity nih.gov, nih.gov
CerebellumInferred HighMotor Control
Neuroendocrine Adrenal MedullaHighHormone Exocytosis nih.gov, frontiersin.org
Noradrenergic Chromaffin CellsHigher than AdrenergicNorepinephrine Release frontiersin.org
Adrenergic Chromaffin CellsPresentEpinephrine Release frontiersin.org

Table 2: Subcellular Localization of Bovine Syntaxin 1A (HPC-1)

Cellular CompartmentLocalization StatusPrimary RoleReference
Plasma Membrane Primary LocationDocking/Fusion site for Vesicles nih.gov, nih.gov, elifesciences.org
Synaptic Vesicle Membrane Functional AssociationForms SNARE complex for fusion nih.gov, frontiersin.org
Chromaffin Granules Present on Granule MembraneParticipation in Fusion Complex nih.gov, nih.gov
Golgi Complex / TGN Transient / ConditionalProtein Trafficking & Maturation,

Protein Protein Interaction Networks of Bovine Syntaxin 1a

Associations with Other Key Neurotransmitter Release Machinery Components

Beyond the core SNARE complex, bovine Syntaxin (B1175090) 1A interacts with several other key proteins that regulate the timing and efficiency of neurotransmitter release.

Synaptotagmin-1 is the primary calcium sensor for synchronous neurotransmitter release. nih.gov It interacts with the assembled SNARE complex in a calcium-dependent manner. nih.gov While the interaction between Synaptotagmin-1 and Syntaxin 1A can be direct, it is also mediated by acidic phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.net The polybasic lysine (B10760008) stretch of Synaptotagmin-1 binds to clusters of Syntaxin 1A via PIP2. researchgate.net

Mutagenesis studies have shown that specific regions on both Synaptotagmin-1 and the SNARE complex are critical for this interaction, and disrupting this binding impairs calcium-triggered neurotransmitter release. nih.gov The interaction with the SNARE complex appears to induce a specific conformation in Synaptotagmin (B1177969) that is important for its function in membrane fusion. nih.gov

Table 2: Summary of Bovine Syntaxin 1A Interaction with Synaptotagmin-1
Interacting PartnerRole in InteractionNature of InteractionKey Features
Synaptotagmin-1 Calcium sensor for exocytosis.Calcium-dependent binding to the SNARE complex.Mediated by direct protein-protein contacts and through PIP2. The interaction is crucial for synchronous neurotransmitter release.

Bovine Syntaxin 1A has been shown to directly interact with N-type voltage-gated calcium channels, which are critical for the influx of calcium that triggers neurotransmitter release. nih.gov In bovine chromaffin cells, the expression of Syntaxin 1A with N-type calcium channels leads to a significant reduction in the peak calcium current. nih.gov This modulation of channel activity by Syntaxin 1A suggests a mechanism for the tight coupling between calcium entry and vesicle fusion.

The interaction site for Syntaxin 1A on the N-type calcium channel has been mapped to the "synprint" site within the intracellular loop connecting domains II and III of the α1B subunit. nih.gov The C-terminal region of Syntaxin 1A is necessary for this interaction and the resulting modulation of the calcium channel. nih.gov Co-expression of SNAP-25 can partially restore the inward current inhibited by Syntaxin 1A, indicating a complex interplay between the SNARE proteins and the calcium channel. embopress.org This direct physical association ensures that vesicle fusion occurs precisely at the site of calcium entry, allowing for rapid and efficient neurotransmitter release. imagej.net

Regulatory Protein Interactions

The function of bovine Syntaxin 1A (STX1A), also known as HPC-1, in mediating synaptic vesicle fusion is tightly controlled by a sophisticated network of regulatory protein interactions. These interactions modulate the conformation of Syntaxin 1A, its assembly into the SNARE complex, and ultimately, the efficiency of neurotransmitter release. Key regulatory partners play crucial roles in both promoting and inhibiting the core fusion machinery, ensuring precise spatial and temporal control of exocytosis.

Interaction with STXBP1

Syntaxin-binding protein 1 (STXBP1), also known as Munc18-1, is a critical regulator of Syntaxin 1A and an essential component of the neurotransmitter release machinery. The interaction between STXBP1 and Syntaxin 1A is multifaceted and crucial for normal synaptic function and neurodevelopment.

STXBP1 belongs to the Sec1/Munc18 (SM) protein family and interacts directly with Syntaxin 1A. This protein has an arch-shaped structure with a cavity that accommodates its binding partner, Syntaxin 1A. This partnership is fundamental in controlling the fusion of synaptic vesicles by guiding Syntaxin 1A and ensuring its stability, which is a prerequisite for the proper formation of the SNARE complex. The SNARE complex, consisting of Syntaxin 1A, SNAP-25, and synaptobrevin, is essential for the merging of membranes and the subsequent release of neurotransmitters.

The role of STXBP1 in synaptic transmission is primarily to regulate the signaling between neurons at the synapse. It ensures the efficient fusion of neurotransmitter-filled vesicles with the presynaptic membrane to release their contents into the synaptic cleft. STXBP1 is involved in several stages of this process, including the docking of vesicles at the active zone, their priming for release, and the control of the fusion process itself. Studies in which STXBP1 is absent have demonstrated a complete halt in neurotransmitter release, highlighting its indispensable role in synaptic activity.

Mutations in the STXBP1 gene are associated with a range of severe neurodevelopmental disorders, collectively known as STXBP1 encephalopathy, which can include conditions like Ohtahara syndrome and West syndrome. These disorders are often characterized by early-onset epilepsy and intellectual disability. A reduction in the amount of functional STXBP1 protein impairs the formation of the SNARE complex, leading to altered neurotransmitter levels and uncontrolled neuronal excitation, which manifests as seizures.

The interaction between STXBP1 and Syntaxin 1A is dynamic. In many neuroendocrine cells, STXBP1 binds to Syntaxin 1A during its transit to the plasma membrane, maintaining it in a "closed" conformation to prevent premature SNARE complex formation. However, at the cell membrane, STXBP1 is also involved in priming the core SNARE fusion by inducing an "open" conformation of Syntaxin 1A.

Interacting ProteinAlso Known AsFamilyKey Function in Interaction with Syntaxin 1A
STXBP1 Munc18-1Sec1/Munc18 (SM)Regulates SNARE complex formation, vesicle docking and fusion.

Association with KCNB1

Syntaxin 1A is known to interact with various ion channels, including voltage-gated potassium channels, which are critical for regulating neuronal excitability and neurotransmitter release. One such channel is the potassium voltage-gated channel subfamily B member 1 (KCNB1), also known as Kv2.1. While direct studies in bovine species are limited, the functional association between Syntaxin 1A and KCNB1 is supported by research in other mammalian systems.

KCNB1 is a delayed rectifier potassium channel that plays a significant role in regulating the duration of action potentials and the frequency of neuronal firing. Its functions include the regulation of neurotransmitter release, heart rate, and insulin (B600854) secretion. By modulating potassium ion flow across the neuronal membrane, KCNB1 helps to shape the electrical signals that trigger exocytosis.

The interaction between Syntaxins and voltage-gated ion channels provides a mechanism for the close proximity of the fusion machinery to the sites of calcium influx, which is the primary trigger for neurotransmitter release. Syntaxins can directly bind to voltage-dependent calcium and potassium channels through their C-terminal H3 domain.

KCNB1 itself is involved in the regulation of exocytosis, a function that is independent of its ion-conducting role. It can play a role in the calcium-dependent recruitment and release of fusion-competent vesicles by binding to key components of the fusion machinery. This suggests a direct or indirect association with the SNARE complex, of which Syntaxin 1A is a core component.

Furthermore, mutations in the KCNB1 gene are linked to developmental and epileptic encephalopathies, similar to mutations in STXBP1. This clinical overlap suggests a potential functional convergence of these two proteins in regulating neuronal excitability and synaptic transmission.

Interacting ProteinAlso Known AsFamilyPutative Role in Association with Syntaxin 1A
KCNB1 Kv2.1Voltage-gated potassium channelRegulation of neuronal excitability and exocytosis.

Unraveling the Bovine Syntaxin 1A Interactome

The protein-protein interaction network of bovine Syntaxin 1A is complex and central to its function in synaptic transmission. As a core component of the SNARE complex, Syntaxin 1A engages in a series of well-defined interactions that drive the docking, priming, and fusion of synaptic vesicles. Beyond the core machinery, a host of regulatory proteins modulate these interactions, providing fine-tuned control over the process of exocytosis.

The primary interactors of Syntaxin 1A are the other members of the SNARE complex:

SNAP-25 (Synaptosomal-Associated Protein, 25kDa): A t-SNARE protein located on the presynaptic plasma membrane that contributes two alpha-helices to the four-helix bundle of the SNARE complex.

Synaptobrevin (VAMP - Vesicle-Associated Membrane Protein): A v-SNARE protein embedded in the synaptic vesicle membrane that provides the fourth alpha-helix to the SNARE complex.

The formation of this highly stable ternary SNARE complex is believed to generate the force necessary to overcome the energy barrier for membrane fusion.

In addition to the core SNARE proteins, the interactome of Syntaxin 1A includes a number of crucial regulatory proteins:

Munc13: A protein that is thought to be essential for the transition of Syntaxin 1A from its "closed" to its "open" conformation, thereby allowing it to participate in SNARE complex formation.

Tomosyn: A soluble R-SNARE protein that acts as a binding partner for Syntaxin 1A and is thought to regulate the availability of fusion-competent SNARE complexes. Studies in bovine adrenal chromaffin cells have shown that the interaction between tomosyn and Syntaxin 1A is dynamic and can be modulated to regulate the secretory response.

Complexin: A small cytosolic protein that binds to the assembled SNARE complex and is involved in the calcium-triggered steps of vesicle fusion.

Synaptotagmin: A synaptic vesicle protein that acts as the primary calcium sensor for fast, synchronous neurotransmitter release. It interacts with both the SNARE complex and the presynaptic membrane in a calcium-dependent manner.

The following table summarizes the key components of the bovine Syntaxin 1A interactome and their primary functions in the context of synaptic vesicle exocytosis.

Interacting ProteinLocationTypePrimary Function
SNAP-25 Presynaptic plasma membranet-SNARECore component of the SNARE fusion complex.
Synaptobrevin (VAMP) Synaptic vesicle membranev-SNARECore component of the SNARE fusion complex.
STXBP1 (Munc18-1) Cytosol and plasma membraneRegulatory (SM protein)Chaperones Syntaxin 1A and regulates SNARE complex assembly.
Munc13 Presynaptic active zoneRegulatoryPrimes synaptic vesicles by opening the Syntaxin 1A conformation.
Tomosyn CytosolRegulatory (R-SNARE)Regulates the availability of SNARE complexes for fusion.
Complexin CytosolRegulatoryBinds to the SNARE complex to regulate fusion.
Synaptotagmin Synaptic vesicle membraneCalcium SensorTriggers vesicle fusion in response to calcium influx.
KCNB1 (Kv2.1) Plasma membraneIon ChannelModulates neuronal excitability and exocytosis.

This intricate network of interactions ensures that neurotransmitter release is a highly regulated and efficient process, fundamental to neuronal communication.

Functional Elucidation and Biological Roles of Bovine Syntaxin 1a

Core Function in Synaptic Vesicle Exocytosis and Fusion

Syntaxin (B1175090) 1A is an indispensable component of the core SNARE complex, which is the fundamental machinery driving the fusion of synaptic vesicles with the presynaptic membrane. uniprot.orgfrontiersin.orgnih.govwikipedia.org This complex is formed by the assembly of four α-helices contributed by three proteins: Syntaxin 1A and SNAP-25 (Synaptosomal-Associated Protein 25), both located on the plasma membrane, and Synaptobrevin-2 (also known as VAMP2), found on the vesicle membrane. uniprot.orgnih.gov The "zippering" or formation of this highly stable four-helix bundle pulls the vesicle and plasma membranes into close proximity, generating the necessary force to overcome the energy barrier for membrane fusion. uniprot.orgnih.govwikipedia.org This process culminates in exocytosis, the release of neurotransmitter content into the synaptic cleft. frontiersin.orgnih.gov The function of Syntaxin 1A is not limited to fusion; it is also involved in the earlier step of vesicle docking at the plasma membrane. nih.gov

The activity of Syntaxin 1A is tightly regulated by its conformation. It can exist in a "closed" state, where its N-terminal Habc domain folds back onto its SNARE motif, preventing its incorporation into the SNARE complex. nih.govbiologists.com This closed conformation is stabilized by binding to Munc18-1 protein. biorxiv.org For exocytosis to occur, Syntaxin 1A must transition to an "open" conformation, allowing its SNARE motif to interact with SNAP-25 and Synaptobrevin-2. biologists.comresearchgate.net This conformational switch is a key regulatory point in synaptic transmission. nih.gov

Protein ComponentLocationContribution to SNARE Complex
Syntaxin 1A Presynaptic Plasma MembraneOne α-helix
SNAP-25 Presynaptic Plasma MembraneTwo α-helices
Synaptobrevin-2 (VAMP2) Synaptic Vesicle MembraneOne α-helix

The function of Syntaxin 1A in neurotransmitter release is modulated by a multitude of protein-protein interactions and post-translational modifications. nih.gov Studies in Drosophila have shown that Syntaxin 1A's interaction with the protein ROP/Munc-18 functions to inhibit neurosecretion, as mutations that eliminate this binding lead to increased neurotransmitter release. nih.gov This suggests a negative regulatory role where Munc18-1 holds Syntaxin 1A in an inactive state until an appropriate signal is received. frontiersin.orgbiorxiv.org

Furthermore, the physical state of Syntaxin 1A in the membrane, such as its tendency to form clusters, influences its function. frontiersin.orgelifesciences.org These clusters can recruit other SNARE proteins like SNAP-25, creating localized hotspots prepared for vesicle fusion. elifesciences.org

The fusion of synaptic vesicles is tightly coupled to the influx of calcium ions (Ca²⁺) into the presynaptic terminal upon the arrival of an action potential. frontiersin.orgnih.gov Syntaxin 1A is a key player in this calcium-dependent process. uniprot.org It interacts directly with voltage-gated calcium channels, which physically links the vesicle release machinery to the site of Ca²⁺ entry, ensuring a rapid and efficient response. nih.govnih.gov

Research has identified two distinct conformational transitions in Syntaxin 1A during exocytosis: a partial "opening" of the protein that is independent of calcium entry and a further "opening" that is triggered by Ca²⁺ influx. biologists.com This second, calcium-dependent transition is crucial for the final steps of membrane fusion. biologists.com The protein Ca²⁺/calmodulin-activated protein kinase II (CaMKII) binds to Syntaxin 1A in a Ca²⁺ and ATP-dependent manner, a process thought to be an important regulatory step in exocytosis. nih.gov Additionally, Syntaxin-1A forms a signaling complex with Cav3.2 T-type calcium channels, which is essential for controlling low-threshold, action-potential-independent exocytosis. redheracles.netnih.gov

Involvement in Hormone Secretion Pathways (e.g., Catecholamine, Insulin)

The fundamental role of Syntaxin 1A in vesicle fusion extends beyond neuronal synapses to the secretion of hormones from endocrine and neuroendocrine cells. sdbonline.orguniprot.orgfrontiersin.org It is a central component in the exocytosis of hormones such as insulin (B600854) from pancreatic β-cells and catecholamines from chromaffin cells. uniprot.orgnih.gov

Studies on glucagon-like peptide 1 (GLP-1), an incretin (B1656795) hormone crucial for regulating insulin secretion, have demonstrated that Syntaxin 1A is essential for its biphasic release from intestinal L-cells. diabetesjournals.orgnih.gov Knockout of the Syntaxin 1A gene in these cells significantly impairs hormone release, which in turn leads to impaired glucose-stimulated insulin secretion and reduced glucose tolerance. diabetesjournals.orgnih.gov

FindingResult
Forskolin-induced GLP-1 release in vitro (Syn1a-deficient L-cells)63% reduction diabetesjournals.org
Oral glucose-stimulated GLP-1 secretion in vivo (Syn1a-deficient mice)23% reduction diabetesjournals.org
Glucose-stimulated insulin release in vivo (Syn1a-deficient mice)60% impairment diabetesjournals.org

Overexpression of Syntaxin 1A in constitutively secreting cells can also induce a regulated secretory phenotype, causing the cells to store secretory proteins in vesicles that would otherwise be immediately released. sdbonline.orgnih.gov This highlights its fundamental role in establishing a storage mechanism for on-demand hormone release. nih.gov

Potential Role in Morphogenesis and Epithelial Development (in context of Epimorphin Homology)

Syntaxin 1A shares a high degree of structural similarity with another protein called Epimorphin, which is identical to Syntaxin-2. nih.gov Human Epimorphin and human Syntaxin-1a exhibit 68% identity and 82% homology within their homologous domains. nih.gov Epimorphin/Syntaxin-2 is known to function as an extracellular morphogen, playing a critical role in the branching morphogenesis of mammary epithelial tissues. nih.gov

Despite their high homology, Syntaxin-1a cannot substitute for Epimorphin in directing this developmental process. nih.gov The specific morphogenic activity of Epimorphin resides in its N-terminal Habc domain. nih.gov Researchers have pinpointed this functional divergence to just four specific amino acid residues located within a cleft between two helices of this domain. By mutating these four residues in the inactive Syntaxin-1a to match those of Epimorphin, scientists were able to confer the full morphogenic properties of Epimorphin onto the Syntaxin-1a template. nih.gov This demonstrates that while Syntaxin-1a itself is not directly implicated in morphogenesis, its structural framework provides a clear model for understanding how subtle changes in protein structure can lead to vastly different biological functions, in this case, the switch from an intracellular fusion protein to an extracellular developmental signal. nih.govelsevierpure.com

Contribution to Specific Neurotransmitter Release Cycles

Beyond its general role, Syntaxin 1A is involved in regulating the lifecycle of specific neurotransmitters by interacting with their reuptake transporters. This interaction provides a mechanism to couple the process of neurotransmitter release with its subsequent clearance from the synaptic cleft, thereby controlling the duration and intensity of the synaptic signal. nih.govnih.gov

Syntaxin 1A directly interacts with and regulates the serotonin (B10506) transporter (SERT), the protein responsible for the reuptake of serotonin from the synaptic cleft. nih.govresearchgate.netresearchgate.net Co-immunoprecipitation experiments have confirmed that SERT and Syntaxin 1A form a physical protein complex in thalamocortical neurons. nih.gov

This interaction is functionally significant for regulating serotonin signaling. The specific cleavage of Syntaxin 1A using botulinum toxin C1 leads to a decrease in SERT function. nih.gov This reduction in function is caused by a decrease in the number of SERT proteins present on the cell surface, with little change to the transporter's affinity for serotonin. nih.gov These findings indicate that Syntaxin 1A is part of the molecular machinery that controls the surface expression of SERT, thereby directly influencing the capacity for serotonin reuptake and modulating serotonergic neurotransmission. nih.govresearchgate.netresearchgate.net

Norepinephrine (B1679862) Neurotransmitter Release Cycle

Bovine Syntaxin 1A is a key regulator in the norepinephrine release cycle, directly influencing the termination of noradrenergic synaptic transmission. nih.govnih.gov It interacts with the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft. nih.govnih.gov This interaction is multifaceted; while Syntaxin 1A aids in the trafficking of NET proteins to the cell surface, it also limits their catalytic activity. nih.govnih.gov This dual role suggests a sophisticated mechanism for the coordinated control of norepinephrine release and its subsequent clearance, ensuring precise signaling. nih.govnih.gov

The regulatory interaction between Syntaxin 1A and NET is influenced by cellular signaling pathways. For instance, the activation of protein kinase C can disrupt the association between Syntaxin 1A and NET at the cell surface, leading to a decrease in NET activity. nih.govnih.gov This modulation highlights the dynamic nature of Syntaxin 1A's involvement in the norepinephrine cycle.

Key Interactions of Bovine Syntaxin 1A in the Norepinephrine Release Cycle
Interacting ProteinNature of InteractionFunctional Consequence
Norepinephrine Transporter (NET)Direct bindingModulates norepinephrine reuptake and transporter surface trafficking. nih.govnih.gov
Protein Kinase C (PKC)Indirect (disrupts NET/Syntaxin 1A interaction)Downregulates NET activity. nih.govnih.gov

Glutamate (B1630785) Neurotransmitter Release Cycle

In the context of glutamate, the primary excitatory neurotransmitter in the brain, Bovine Syntaxin 1A plays a significant role in regulating its transport. biologists.com It interacts with the excitatory amino-acid carrier 1 (EAAC1), a glutamate transporter, to modulate glutamate uptake. biologists.combiologists.com Specifically, Syntaxin 1A promotes the internalization of EAAC1 from the cell surface through a clathrin-mediated pathway. biologists.combiologists.com This action leads to a reduction in the number of active glutamate transporters on the plasma membrane, thereby inhibiting glutamate transport. biologists.com

This regulatory function of Syntaxin 1A is crucial for maintaining the balance of glutamatergic signaling. Dysregulation of this process has been implicated in conditions such as epilepsy. biologists.com Research has shown that Syntaxin 1A can enhance the endocytic sorting of EAAC1, a process that can be triggered by substances like kainic acid, which is used to model epilepsy in animal studies. biologists.com

Impact of Bovine Syntaxin 1A on Glutamate Transport
ProcessEffect of Syntaxin 1AUnderlying Mechanism
Glutamate TransportInhibitionPotentiates clathrin-mediated endocytosis of EAAC1. biologists.combiologists.com
EAAC1 InternalizationPotentiationPromotes the removal of the transporter from the cell surface. biologists.com

Dopamine (B1211576) Neurotransmitter Release Cycle

Bovine Syntaxin 1A is a critical modulator of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. nih.gov The interaction between Syntaxin 1A and DAT influences dopamine transport activity, phosphorylation, and surface expression of the transporter. nih.gov Studies have shown that the expression of Syntaxin 1A can lead to a reduction in DAT surface expression and its maximum transport velocity (Vmax). nih.gov

Furthermore, Syntaxin 1A is implicated in the mechanism of action of psychostimulants like amphetamine. doi.org Amphetamine increases the association between Syntaxin 1A and DAT at the plasma membrane, a process that is dependent on the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII). doi.org This enhanced interaction is crucial for amphetamine-induced dopamine efflux. doi.org Additionally, the phosphorylation of Syntaxin 1 at Serine 14 is a critical event for nonvesicular dopamine release induced by amphetamine. nih.gov This phosphorylation is thought to facilitate a conformational state in DAT that is conducive to dopamine release. nih.gov

Regulatory Effects of Bovine Syntaxin 1A on the Dopamine Transporter
ConditionEffect on DATInvolvement of Syntaxin 1A
Basal StateReduction in surface expression and transport Vmax. nih.govDirect or indirect interaction. nih.gov
Amphetamine PresenceIncreased association with Syntaxin 1A, promoting dopamine efflux. doi.orgInteraction is enhanced, dependent on CaMKII activity. doi.org
Syntaxin 1A Phosphorylation (Ser14)Promotes nonvesicular dopamine release. nih.govCritical for amphetamine-induced efflux. nih.gov

Acetylcholine (B1216132) Neurotransmitter Release Cycle

While the direct and detailed mechanisms of Bovine Syntaxin 1A in the acetylcholine release cycle are less specifically elucidated in the provided context compared to other neurotransmitters, its fundamental role as a core component of the SNARE complex implies its essentiality in acetylcholine exocytosis. nih.govnih.gov The SNARE complex, consisting of Syntaxin 1A, SNAP-25, and synaptobrevin, is the core machinery that drives the fusion of synaptic vesicles with the presynaptic membrane to release neurotransmitters, including acetylcholine. frontiersin.orgnih.gov

Research in rat models has indicated that supplementation with certain compounds can restore the protein levels of Syntaxin 1A and SNAP-25, which are linked to acetylcholine receptors. This suggests a functional relationship and the importance of maintaining appropriate levels of these SNARE proteins for proper cholinergic neurotransmission. The general mechanism of SNARE-mediated fusion is highly conserved across different types of neurons, and therefore, the principles of Syntaxin 1A's involvement in vesicle docking and fusion are applicable to cholinergic synapses. nih.govnih.gov

Mechanistic Insights into Bovine Syntaxin 1a Activity and Regulation

Molecular Mechanisms Governing Vesicle Docking and Fusion Processes

The primary function of Syntaxin (B1175090) 1A is to mediate the fusion of vesicles with the plasma membrane, a critical step in neurosecretion and other exocytotic events. nih.gov This process is driven by the formation of a highly stable SNARE complex. frontiersin.org Syntaxin 1A, located on the target plasma membrane (a t-SNARE), interacts with SNAP-25 (Synaptosomal-Associated Protein, 25kDa) and Synaptobrevin-2 (also known as VAMP-2), a vesicle-associated SNARE (v-SNARE). nih.govnih.gov The assembly of these proteins into a four-helix bundle pulls the vesicle and plasma membranes into close proximity, overcoming the energy barrier for membrane fusion. frontiersin.orgelifesciences.org

In neuroendocrine cells, Syntaxin 1A molecules are not uniformly distributed across the plasma membrane but are organized into dynamic nanoclusters. frontiersin.org These clusters are considered functional hotspots that serve as preferential sites for the docking and subsequent fusion of secretory vesicles. nih.govfrontiersin.org The mobility and clustering of Syntaxin 1A are influenced by its interactions with other SNARE proteins and lipids within the membrane, providing a mechanism for the rapid assembly and disassembly of fusion-ready sites. frontiersin.org

The structural domains of Syntaxin 1A, particularly its juxtamembrane domain (JMD) and transmembrane domain (TMD), play crucial regulatory roles. The JMD, a linker region connecting the SNARE domain to the TMD, is involved in electrostatic interactions with the plasma membrane and influences the force transfer from the SNARE complex to the membranes, which is essential for fusion. elifesciences.orgbiorxiv.org The length and amino acid composition of the JMD are critical for both calcium-evoked and spontaneous vesicle fusion. elifesciences.org

Table 1: Key Proteins Involved in Syntaxin 1A-Mediated Vesicle Fusion

Protein Type Location Function in Fusion
Syntaxin 1A (HPC-1) t-SNARE Plasma Membrane Forms the core of the SNARE complex, mediating membrane fusion.
SNAP-25 t-SNARE Plasma Membrane Contributes two alpha-helices to the four-helix SNARE bundle.
Synaptobrevin-2 (VAMP-2) v-SNARE Vesicle Membrane Provides the fourth alpha-helix to the SNARE complex, bridging the vesicle and plasma membranes.
Munc18-1 SM Protein Cytosol/Plasma Membrane Regulates the conformation of Syntaxin 1A and is essential for SNARE complex assembly. nih.gov

| Munc13 | Priming Factor | Cytosol/Plasma Membrane | Catalyzes the transition of Syntaxin 1A from a closed to an open state, enabling SNARE complex formation. frontiersin.org |

Allosteric Regulation and Conformational Changes in Syntaxin 1A Function

The activity of Syntaxin 1A is tightly controlled by allosteric mechanisms involving significant conformational changes. The protein can switch between a "closed" and an "open" conformation, which acts as a critical regulatory checkpoint for membrane fusion. nih.govfrontiersin.org In the closed state, the N-terminal regulatory Habc domain of Syntaxin 1A folds back onto its C-terminal H3 (SNARE) domain. nih.gov This intramolecular interaction masks the SNARE domain, preventing it from assembling into the SNARE complex. frontiersin.orgnih.gov

The transition to the "open" conformation, where the SNARE domain becomes accessible, is a prerequisite for vesicle fusion. This conformational switch is allosterically regulated by other proteins, most notably Munc18-1 and Munc13. frontiersin.org Munc18-1 can bind to the closed conformation of Syntaxin 1A, initially acting as an inhibitor of SNARE complex formation. frontiersin.orgnih.gov However, Munc18-1 is also essential for exocytosis, as it collaborates with Munc13 to catalyze the transition of Syntaxin 1A to the open state, thereby "templating" the correct assembly of the SNARE complex. nih.govnih.gov This dual role of Munc18-1 highlights the sophisticated allosteric control exerted on Syntaxin 1A, ensuring that SNARE complex formation occurs only at the appropriate time and place. nih.gov

Post-Translational Modification Landscape and Its Functional Consequences

Post-translational modifications (PTMs) add a further layer of complexity to the regulation of Syntaxin 1A, modulating its interactions, localization, and activity. Key PTMs identified for Syntaxin 1A include Sumoylation and Phosphorylation, each with distinct functional consequences. Palmitoylation of its transmembrane domain has also been shown to be a critical modification. elifesciences.orgnih.govnih.gov

Sumoylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is an activity-dependent modification of Syntaxin 1A. nih.gov This PTM acts as a molecular switch that helps to balance the rates of synaptic vesicle exocytosis and endocytosis. researchgate.net Preventing the Sumoylation of Syntaxin 1A leads to a significant increase in the rate of vesicle endocytosis. nih.govfrontiersin.org Mechanistically, the attachment of SUMO can decrease the affinity of Syntaxin 1A for its SNARE partners, SNAP-25 and VAMP-2, thereby modulating the dynamics of the synaptic vesicle cycle. nih.govfrontiersin.org This suggests that Sumoylation serves as a crucial regulatory signal to fine-tune neurotransmitter release in response to neuronal activity. nih.gov

Syntaxin 1A is a substrate for phosphorylation by Casein Kinase 2α (CK2α), which specifically targets the Serine-14 residue in the N-terminal region of the protein. nih.govmdpi.comnih.gov This modification is developmentally regulated, with levels of phosphorylated Syntaxin 1A increasing as synapses mature. nih.gov Unlike other PTMs that might rapidly respond to synaptic activity, CK2α-mediated phosphorylation appears to be a more stable modification. nih.gov Research indicates that this phosphorylation plays a role in regulating the size of the releasable pool of synaptic vesicles, particularly those in the reserve pool. nih.gov Reducing the level of Serine-14 phosphorylation leads to an increase in sustained vesicle exocytosis. nih.gov Furthermore, this phosphorylation is important for the calcium-dependent conformational opening of Syntaxin 1A, linking it directly to the triggering mechanism of release. mdpi.com

Table 2: Summary of Key Post-Translational Modifications of Syntaxin 1A

Modification Enzyme/Mediator Site Functional Consequence
Sumoylation SUMO E1, E2, E3 ligases C-terminal Lysine (B10760008) residues Increases vesicle endocytosis; modulates SNARE complex formation. nih.govfrontiersin.org
Phosphorylation Casein Kinase 2α (CK2α) Serine-14 Regulates the size of the reserve vesicle pool; involved in Ca2+-triggered conformational opening. nih.govmdpi.com

| Palmitoylation | Not specified | Cysteine residues in TMD | Regulates spontaneous vesicle fusion; induces a fusogenic conformation. nih.govnih.gov |

Regulation of Syntaxin 1A Activity by External Stimuli and Cellular Contexts

The function of Syntaxin 1A is not solely governed by intrinsic protein-protein interactions but is also dynamically regulated by external signals and the broader cellular environment. In bovine adrenal chromaffin cells, stimulation with secretagogues (substances that induce secretion) triggers a rapid increase in the interaction between Syntaxin 1A and tomosyn, a protein that can inhibit SNARE complex formation. nih.gov This process is dependent on the RhoA/ROCK signaling pathway, indicating a direct link between cell surface receptor activation and the modulation of the core fusion machinery. nih.gov Interestingly, non-secretory stimuli like lysophosphatidic acid can also trigger this interaction, suggesting a complex regulatory network. nih.gov

The lipid environment of the plasma membrane also plays a critical role. Cholesterol, for instance, is a key regulator of Syntaxin 1A clustering. frontiersin.org Depletion of plasma membrane cholesterol disrupts these functional nanoclusters, thereby affecting the efficiency of exocytosis. frontiersin.org Additionally, various exogenous factors, including certain drugs and neurotoxins, can directly target Syntaxin 1A and other SNARE proteins. Botulinum neurotoxins, for example, are proteases that specifically cleave SNARE proteins, leading to a potent inhibition of neurotransmitter release. frontiersin.org This sensitivity to external agents underscores the central and exposed role of Syntaxin 1A in the process of cellular secretion.

Bovine Syntaxin 1a in Physiological and Pathophysiological Contexts

Role in Normal Bovine Neurological Function and Health

Syntaxin-1A is a member of the SNARE (Soluble NSF Attachment Protein Receptor) protein family. In the presynaptic terminal, it forms a stable ternary complex with two other SNARE proteins: SNAP-25 (Synaptosomal-Associated Protein of 25 kDa), which is also located on the plasma membrane, and synaptobrevin (also known as VAMP or Vesicle-Associated Membrane Protein), which is found on the synaptic vesicle membrane. The formation of this SNARE complex is a critical step in the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters. This intricate process ensures the precise and rapid transmission of nerve impulses, which is vital for all neurological functions, from muscle control to sensory perception and cognitive processes.

The function of Syntaxin-1A is tightly regulated. It can exist in both "open" and "closed" conformations. In its closed state, the protein is unable to form a SNARE complex, thus preventing vesicle fusion. The transition to an open conformation, which allows it to interact with SNAP-25 and synaptobrevin, is a key regulatory step in neurotransmission. This regulation ensures that neurotransmitter release is a controlled process, occurring only in response to appropriate signals, such as an action potential leading to an influx of calcium ions.

While much of the detailed molecular mechanism of Syntaxin-1A function has been elucidated in other mammalian species, its high degree of conservation across species indicates that these fundamental roles in neurotransmitter release are applicable to bovine neurological function.

Implications in Bovine Neurological or Secretory Disorders

Currently, there is a lack of direct scientific literature specifically linking mutations or dysfunctions in the bovine Syntaxin-1A gene to naturally occurring neurological or secretory disorders in cattle. However, based on its critical role in exocytosis, it can be inferred that any significant disruption of Syntaxin-1A function would likely have severe, and potentially lethal, consequences for the animal.

One area where the function of SNARE proteins, including Syntaxin-1A, is directly implicated in a bovine neurological disorder is in the case of botulism. The potent neurotoxins produced by the bacterium Clostridium botulinum are proteases that specifically target and cleave SNARE proteins. Botulinum neurotoxin type C, for example, is known to cleave Syntaxin-1A. This cleavage prevents the formation of the SNARE complex, thereby blocking neurotransmitter release at neuromuscular junctions. The result is a flaccid paralysis, a hallmark of botulism in cattle, which can manifest as muscle weakness, difficulty swallowing, and respiratory failure.

While not a genetic disorder, botulism serves as a powerful example of how the disruption of Syntaxin-1A function can lead to a severe neurological disease in cattle. It underscores the protein's essential role in maintaining normal neuromuscular function.

Further research is needed to investigate potential associations between variations in the bovine Syntaxin-1A gene and more subtle neurological or production-related traits in cattle.

Interplay with Other Bovine Physiological Systems (e.g., Adrenal Gland, Pancreas)

The role of Syntaxin-1A extends beyond the central and peripheral nervous systems. As a key component of the exocytotic machinery, it is also vital for the regulated secretion of hormones from endocrine cells.

Adrenal Gland: In the bovine adrenal medulla, chromaffin cells are responsible for the secretion of catecholamines, such as adrenaline and noradrenaline, in response to stress. This secretion is a classic example of regulated exocytosis. Studies on bovine adrenal chromaffin cells have shown that Syntaxin-1A is a key component of the SNARE complex that mediates the fusion of chromaffin granules (the vesicles containing catecholamines) with the cell membrane. The regulation of Syntaxin-1A's interaction with other proteins, such as tomosyn, is thought to be a critical mechanism for controlling the level of fusion-competent SNARE complexes and thus modulating the secretory response of the adrenal gland.

Pancreas: In the bovine pancreas, Syntaxin-1A is involved in the secretion of hormones from the islets of Langerhans. Of particular importance is its role in the regulation of insulin (B600854) release from pancreatic beta-cells. While some studies on non-bovine models suggest an inhibitory role for Syntaxin-1A in the regulatory insulin release pathway, it is clear that it is an essential component of the machinery that controls the precise, glucose-stimulated secretion of insulin. Syntaxin-1A, in conjunction with other SNARE proteins, mediates the fusion of insulin-containing vesicles with the beta-cell plasma membrane. This process is crucial for maintaining glucose homeostasis in the body.

The involvement of Syntaxin-1A in these critical secretory pathways in the adrenal gland and pancreas highlights its broader physiological importance in cattle, extending beyond neurotransmission to include stress response and metabolic regulation.

Advanced Methodologies for Bovine Syntaxin 1a Research

Genomic and Transcriptomic Approaches

Genomic and transcriptomic strategies have been fundamental in elucidating the structure, expression, and regulation of the gene encoding bovine syntaxin (B1175090) 1A.

cDNA Library Construction and Screening Techniques

The isolation of the bovine syntaxin 1A gene has been made possible through the construction and screening of complementary DNA (cDNA) libraries. This process involves several key steps. Initially, messenger RNA (mRNA) is extracted from bovine tissues known to express syntaxin 1A, such as the brain or specific neuronal cell types. This mRNA is then used as a template for reverse transcriptase to synthesize a single-stranded cDNA, which is subsequently converted into double-stranded cDNA. youtube.com

These cDNA fragments are then inserted into a cloning vector, such as a plasmid or a bacteriophage (e.g., lambda gt11), to create a cDNA library representing all the genes expressed in the source tissue. nih.govyoutube.com To identify the specific clone containing the bovine syntaxin 1A sequence, the library is screened using various methods. youtube.comspringernature.com One common technique is to use a labeled nucleic acid probe that is complementary to a known part of the syntaxin 1A sequence, often derived from a homologous gene in another species like rat or human. nih.govnih.gov Alternatively, if an antibody against syntaxin 1A is available, an expression library can be screened for clones that produce the protein. nih.gov Once a positive clone is identified, it is isolated and the cDNA insert is sequenced to obtain the full-length coding sequence of bovine syntaxin 1A. nih.govnih.gov

Vector TypeTypical Application in Library ConstructionAdvantage
PlasmidCloning smaller cDNA fragmentsEasy to manipulate and propagate in bacteria
Lambda Phage (e.g., gt10, gt11)Constructing libraries with larger inserts; expression screeningHigh efficiency of packaging and infection; can be used for expression screening youtube.com
Gateway Vectors (e.g., pDONR)High-throughput cloning and transfer of cDNA to various destination vectorsFacilitates easy transfer of the cDNA insert into multiple expression systems without restriction enzymes thermofisher.com

Polymerase Chain Reaction (PCR) and Nucleic Acid Hybridization Strategies

Polymerase Chain Reaction (PCR) is a powerful tool for amplifying specific DNA sequences, and it has been instrumental in the study of bovine syntaxin 1A. nih.gov For instance, once a partial sequence is known, PCR can be used to amplify the full-length cDNA from a cDNA library or directly from reverse-transcribed RNA. Quantitative PCR (qPCR) is a variation that allows for the precise measurement of syntaxin 1A mRNA levels in different tissues or under various experimental conditions, providing insights into its gene expression patterns.

Nucleic acid hybridization is another core technique, often used in conjunction with PCR. springernature.comyoutube.com In a Southern blot, for example, a labeled syntaxin 1A probe can be used to detect the corresponding gene in a sample of digested bovine genomic DNA, providing information about gene copy number and organization. In a Northern blot, the probe is used to detect and quantify syntaxin 1A mRNA in RNA samples, revealing tissue-specific expression and the presence of any alternative splice variants. nih.gov A more modern application is in situ hybridization, where a labeled probe is used to visualize the location of syntaxin 1A mRNA directly within tissue sections, offering spatial information about its expression. youtube.com

TechniquePrincipleApplication for Bovine Syntaxin 1A Research
RT-PCR Reverse transcription of mRNA followed by PCR amplification.Amplification of syntaxin 1A cDNA for cloning and sequencing.
qPCR Real-time monitoring of PCR amplification using fluorescent probes.Quantification of syntaxin 1A gene expression across different bovine tissues or experimental conditions.
Southern Blot Transfer of DNA fragments from an electrophoresis gel to a membrane, followed by hybridization with a labeled probe.Analysis of the syntaxin 1A gene structure in the bovine genome.
Northern Blot Transfer of RNA from a gel to a membrane, followed by hybridization with a labeled probe.Determination of the size and abundance of syntaxin 1A mRNA transcripts in various tissues. nih.gov
In Situ Hybridization Hybridization of a labeled probe to mRNA within a preserved tissue section.Visualization of the specific cellular location of syntaxin 1A expression within bovine tissues. youtube.com

Gene Expression Profiling Techniques

To understand the broader context of bovine syntaxin 1A function, it is crucial to analyze its expression relative to other genes. High-throughput gene expression profiling techniques, such as DNA microarrays and RNA sequencing (RNA-Seq), have enabled comprehensive transcriptomic analyses in cattle. nih.govebi.ac.uk

DNA microarrays, like the Affymetrix GeneChip Bovine Genome Array, contain thousands of known gene probes. By hybridizing labeled cDNA from a bovine tissue sample to the array, the expression levels of thousands of genes, including syntaxin 1A, can be measured simultaneously. nih.gov This allows researchers to identify genes that are co-expressed with syntaxin 1A, suggesting potential functional relationships or shared regulatory pathways.

More recently, RNA-Seq has become the preferred method for transcriptome analysis. This technique involves the deep sequencing of the entire cDNA population from a sample, providing a more comprehensive and quantitative view of gene expression. escholarship.org RNA-Seq can be used to precisely quantify syntaxin 1A expression levels, identify novel splice variants, and discover new genes that are expressed under specific conditions. The Cattle Gene Atlas, for example, provides a valuable resource of RNA-seq data from numerous bovine tissues, which can be queried to examine the expression profile of syntaxin 1A. ed.ac.uk

Proteomic and Interactomic Technologies

Investigating the bovine syntaxin 1A protein itself, including its abundance, localization, and interactions with other proteins, requires a suite of advanced proteomic and interactomic technologies.

Immunodetection Techniques (ELISA, Western Blot, Immunohistochemistry, Immunoprecipitation)

Immunodetection techniques rely on the high specificity of antibodies to detect and quantify the syntaxin 1A protein.

Enzyme-Linked Immunosorbent Assay (ELISA) : This is a plate-based assay used for the quantitative determination of bovine syntaxin 1A in various biological samples like serum, plasma, and tissue homogenates. lifescience-market.com In a typical sandwich ELISA, a capture antibody specific to syntaxin 1A is coated on a microtiter plate, the sample is added, and then a second, detection antibody (often conjugated to an enzyme) is used to generate a signal proportional to the amount of protein present. lifescience-market.comnih.gov

Western Blot : This technique is used to detect syntaxin 1A in a protein mixture. nih.gov Proteins from a sample are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to syntaxin 1A. nih.gov This allows for the confirmation of the protein's presence and an estimation of its molecular weight and relative abundance. thermofisher.com

Immunohistochemistry (IHC) and Immunocytochemistry (ICC) : These methods are used to visualize the subcellular localization of syntaxin 1A within tissue sections (IHC) or cultured cells (ICC). sysy.comthermofisher.com A primary antibody binds to the syntaxin 1A protein, and a secondary antibody, which is labeled with a fluorescent dye or an enzyme, is used for detection. This provides crucial information about which cells express syntaxin 1A and where it is located within those cells (e.g., plasma membrane, synaptic terminals). thermofisher.com

Immunoprecipitation (IP) : IP is used to isolate syntaxin 1A and its binding partners from a complex mixture. An antibody against syntaxin 1A is used to capture the protein, along with any other proteins that are physically associated with it. sysy.com The entire complex is then pulled down, and the interacting proteins can be identified by subsequent analysis, such as mass spectrometry. Co-immunoprecipitation (Co-IP) is a similar technique used to verify interactions between two known proteins. frontiersin.org

TechniquePrimary PurposeSample TypeInformation Gained
ELISA QuantificationSerum, plasma, tissue homogenates lifescience-market.comAbsolute or relative concentration of syntaxin 1A.
Western Blot Detection and relative quantificationCell or tissue lysatesPresence, molecular weight, and relative abundance of syntaxin 1A. thermofisher.com
IHC/ICC LocalizationTissue sections, cultured cellsCellular and subcellular distribution of syntaxin 1A. sysy.comthermofisher.com
Immunoprecipitation Isolation of protein and its binding partnersCell or tissue lysatesIdentification of proteins that interact with syntaxin 1A. sysy.comfrontiersin.org

Advanced Mass Spectrometry for Protein Identification and Quantification (LC-MS/MS)

Mass spectrometry (MS) has become an indispensable tool in proteomics for the definitive identification and quantification of proteins. nih.gov For the analysis of bovine syntaxin 1A, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed approach. nih.govnih.gov

In a typical "bottom-up" proteomics experiment, a complex protein sample (which could be a total cell lysate or a sample enriched for syntaxin 1A via immunoprecipitation) is first digested into smaller peptides using an enzyme like trypsin. This peptide mixture is then separated by liquid chromatography and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan). It then selects individual peptides, fragments them, and measures the masses of the resulting fragment ions (MS/MS or MS2 scan). broadinstitute.org The resulting fragmentation pattern serves as a "fingerprint" that can be matched against a protein sequence database to unambiguously identify the peptide and, by extension, the protein it originated from—in this case, bovine syntaxin 1A. mdpi.com

Advanced MS techniques also allow for quantification. Label-free quantification methods compare the signal intensities of peptides between different samples to determine relative protein abundance. Alternatively, stable isotope labeling methods can be used for more precise relative or absolute quantification. These powerful techniques are crucial for studying changes in syntaxin 1A expression and for identifying its interaction partners with high confidence. nih.govreading.ac.uk

Protein Interaction Mapping (e.g., Co-immunoprecipitation, Pull-down Assays)

The elucidation of bovine syntaxin 1A's function is heavily reliant on identifying its binding partners through protein interaction mapping techniques. Co-immunoprecipitation (Co-IP) and pull-down assays are classical and powerful methods employed for this purpose. nih.govantibodiesinc.com In a typical Co-IP experiment, an antibody specific to syntaxin 1A is used to capture the protein from a cell or tissue lysate. antibodiesinc.com Any proteins that are part of a complex with syntaxin 1A are also isolated and can subsequently be identified. antibodiesinc.com This technique has been instrumental in studying the core SNARE complex, where syntaxin 1A interacts with SNAP-25 and VAMP2 to drive membrane fusion. uniprot.org

Pull-down assays operate on a similar principle but often utilize a recombinant "bait" protein, such as a GST-tagged syntaxin 1A, which is immobilized on beads. sigmaaldrich.comthermofisher.com The beads are then incubated with a lysate containing potential "prey" proteins. thermofisher.com For instance, a GST construct of the C-terminus of the rSK1 potassium channel was successfully used to pull-down syntaxin 1A from rat brain lysate, initially suggesting an interaction. nih.gov

However, research has highlighted the potential for artifacts with these methods when studying syntaxin 1A. nih.gov Studies have shown that syntaxin 1 can interact non-specifically with the sepharose and agarose (B213101) resins commonly used in these assays, leading to false-positive results. nih.gov This finding casts doubt on some reported interactions and underscores the critical need for stringent negative controls, such as using beads alone or an isotype control antibody, to validate the biological relevance of any identified interactions. nih.govantibodiesinc.com

Table 1: Examples of Proteins Studied in Interaction with Syntaxin 1A Using Co-IP and Pull-Down Assays
Interacting ProteinMethodologyKey FindingReference
SNAP-25 and VAMP2Co-immunoprecipitationForms the core SNARE complex essential for exocytosis. uniprot.org
Munc18-1Co-immunoprecipitationBinds to the N-terminal domain of syntaxin 1; essential for synaptic vesicle fusion. cellsignal.com
Ca(2+)-activated K(+) channel (rSK1)Co-IP & Pull-down AssayInitial evidence of interaction was later suggested to be a potential artifact due to non-specific resin binding. nih.gov
Sulfonylurea Receptor 1 (SUR1)In vitro Pull-down AssaySyntaxin-1A binds to the NBF1 and NBF2 domains of SUR1 to inhibit KATP channels. nih.gov

Cellular and Functional Assays

Cell culture models are indispensable for dissecting the cellular functions of bovine syntaxin 1A. Pheochromocytoma (PC12) cells, which are derived from a rat adrenal medulla tumor, are a widely used model because they possess regulated secretory pathways similar to neurons. embopress.orgfrontiersin.org In PC12 cells, syntaxin 1A is crucial for the exocytosis of dense-core vesicles. nih.gov

Transfection experiments in PC12 cells have been pivotal in understanding the conformational dynamics of syntaxin 1A. Studies have shown that syntaxin 1A exists in "closed" and "open" conformations. embopress.org The closed conformation, where the N-terminal domain folds back onto the SNARE motif, is capable of binding to Munc18-1. embopress.org Disrupting this closed state through mutation abolishes Munc18-1 binding and impairs the protein's ability to inhibit secretion when overexpressed in PC12 cells. embopress.org This suggests that the switch between conformations is a key regulatory step in exocytosis. embopress.org Furthermore, knocking down Munc18 proteins in PC12 cells leads to the mislocalization of syntaxin 1, causing it to accumulate in the perinuclear region instead of the plasma membrane, highlighting a chaperone-like role for Munc18 in syntaxin 1 trafficking. molbiolcell.org

Table 2: Functional Studies of Syntaxin 1A in PC12 Cells
Study FocusExperimental ApproachKey FindingReference
Conformational SwitchingTransfection of syntaxin 1 mutantsA mutation disrupting the "closed" conformation prevents Munc18-1 binding and abolishes functional effects on secretion. embopress.org
Role in ExocytosisKnockdown of syntaxin-1A/1BDepletion of syntaxin-1 resulted in a 50% reduction in stimulated noradrenaline release. nih.gov
Protein TraffickingKnockdown of Munc18-1/-2Syntaxin-1 is mislocalized to the perinuclear region, indicating Munc18 is required for its transport to the plasma membrane. molbiolcell.org
Protein ClusteringCholesterol depletionDepletion of plasma membrane cholesterol significantly reduced the clustering of syntaxin-1. frontiersin.org

Electrophysiological methods, particularly patch clamping, provide a direct, real-time assessment of the role of syntaxin 1A in neurotransmitter release. This technique allows for the precise measurement of ion channel currents and postsynaptic currents, which are direct consequences of vesicle fusion events.

In one key study, paired whole-cell patch clamping was used on cultured rat hippocampal neurons to investigate the function of the H3 domain of syntaxin 1A. nih.gov When a peptide corresponding to this H3 domain was introduced into the presynaptic neuron via the patch electrode, it resulted in a depression of evoked inhibitory postsynaptic currents. nih.gov The study found that this inhibition was dependent on the frequency of stimulation and that the H3 peptide significantly slowed the recovery from synaptic vesicle depletion after intense stimulation. nih.gov These results suggest that the H3 domain of syntaxin 1A is critically involved in the process of refilling the readily releasable pool of synaptic vesicles. nih.gov Other studies have used patch clamp recordings on INS-1 and primary rat β-cells to demonstrate that syntaxin-1A inhibits K-ATP channel activity and that this inhibition can be reversed by the application of specific subdomains of its binding partner, SUR1. nih.gov

Microscopy techniques are essential for determining the precise subcellular location of bovine syntaxin 1A, providing crucial context for its function. Immunofluorescence microscopy, often performed on cultured cells or tissue sections, uses antibodies to visualize the protein's distribution. Studies in differentiated PC12 cells and dissociated hippocampal cultures have shown that syntaxin 1A is predominantly localized to the plasma membrane. molbiolcell.orgresearchgate.net In neurons, it is co-expressed with both presynaptic vesicle proteins and postsynaptic density proteins. nih.gov In the retina, immunofluorescence has localized syntaxin-1A to horizontal cells and their processes, as well as to amacrine cells. lsu.eduresearchgate.net

For higher resolution, immunogold electron microscopy is employed. This technique uses antibodies labeled with gold particles to pinpoint the protein's location at the ultrastructural level. Such studies have provided detailed maps of syntaxin-1 in hippocampal synapses. nih.gov The highest concentration of syntaxin-1 is found at the presynaptic active zone, the primary site of neurotransmitter release. nih.gov However, significant labeling is also observed on the membranes of presynaptic vesicles and, interestingly, in postsynaptic spines, including at the postsynaptic density (PSD). nih.gov This postsynaptic localization suggests that syntaxin 1A may have functions beyond its well-established role in presynaptic vesicle fusion. nih.gov

Development and Application of Research Tools (e.g., Specific Antibodies, Recombinant Proteins)

Progress in understanding bovine syntaxin 1A has been propelled by the development of specific molecular tools. The generation of specific antibodies has been particularly important. Polyclonal and monoclonal antibodies that recognize syntaxin 1A are widely used for various applications, including Western blotting, immunoprecipitation, and immunofluorescence. cellsignal.comnih.gov The monoclonal antibody known as HPC-1, for example, is raised against the N-terminal domain of syntaxin 1A and effectively visualizes its distribution in clusters on the cell membrane. nih.govnih.gov Commercially available ELISA kits, which utilize specific capture and detection antibodies, allow for the quantitative determination of bovine syntaxin 1A concentrations in samples like serum, tissue homogenates, and cell culture supernatants. lifescience-market.com

The production of recombinant bovine syntaxin 1A protein is another critical research tool. gentaur.com The protein is often expressed in bacterial systems like E. coli, sometimes with affinity tags such as a polyhistidine (His-tag) to facilitate purification. nih.govraybiotech.com These purified recombinant proteins are invaluable for a range of in vitro applications. They are used in pull-down assays to identify binding partners, in electrophysiological experiments to study effects on ion channels, and in structural studies to understand the protein's conformation. nih.govembopress.orgnih.gov For instance, the cytosolic domain of rat syntaxin 1A (which is highly homologous to the bovine protein) has been produced as a recombinant protein to study its direct mechanical interactions with synaptobrevin 2 using atomic force microscopy. nih.gov

Table 3: Common Research Tools for Studying Bovine Syntaxin 1A
ToolDescriptionCommon ApplicationsReference
Polyclonal AntibodiesProduced by immunizing animals with a synthetic peptide corresponding to a region of the syntaxin 1A protein.Western Blotting (WB), ELISA, Immunoprecipitation (IP). cellsignal.com
Monoclonal Antibody (e.g., HPC-1)Recognizes a specific epitope on the N-terminal domain of syntaxin 1A.Immunofluorescence (IF), Western Blotting (WB). nih.govnih.gov
ELISA KitsImmunoassay kits with pre-coated plates and specific antibodies for quantitative detection.Measurement of STX1A concentration in biological fluids and lysates. lifescience-market.com
Recombinant ProteinSyntaxin 1A protein produced in a heterologous system (e.g., E. coli), often with an affinity tag (e.g., His-tag).Pull-down assays, in vitro binding studies, functional reconstitution assays, structural analysis. nih.govgentaur.comraybiotech.com

Future Directions and Emerging Research Avenues for Bovine Syntaxin 1a

Unexplored Regulatory Mechanisms and Their Modulators

The function of Syntaxin (B1175090) 1A is tightly controlled by a variety of factors, yet many regulatory layers remain to be fully elucidated in the bovine context. Future research is expected to focus on several key areas:

Post-Translational Modifications (PTMs): Beyond established modifications, a deeper investigation into the full spectrum of PTMs affecting bovine Syntaxin 1A is warranted. Recent studies in mammalian neurons have highlighted the critical role of palmitoylation of the transmembrane domain (TMD), which is regulated by the juxtamembrane domain (JMD) and significantly impacts spontaneous neurotransmitter release. elifesciences.orgnih.govbiorxiv.orgnih.govelifesciences.org Investigating how palmitoylation, as well as phosphorylation and ubiquitination, are regulated in bovine neurons and neuroendocrine cells could reveal novel mechanisms for controlling secretory events. nih.gov For instance, molecular dynamics simulations suggest that Stx1A palmitoylation reduces the tilt of its TMD, stabilizing a more upright conformation that facilitates SNARE complex formation. nih.gov

Accessory Protein Regulation: The interplay between Syntaxin 1A and its regulatory proteins, such as Munc18-1, Munc13, Complexin, and Tomosyn, presents a rich area for future investigation. frontiersin.orgnih.gov Munc18-1, for example, interacts with Syntaxin 1A in at least two distinct modes: a "closed" state that inhibits SNARE complex formation and an "open" state that is essential for vesicle fusion. frontiersin.orgnih.gov Research in bovine adrenal chromaffin cells has already demonstrated that the interaction between Tomosyn and Syntaxin 1A is a dynamic process regulated by secretagogue stimulation, providing a mechanism for modulating the secretory response. nih.gov Further exploration of how these modulators are expressed and function in different bovine tissues could explain tissue-specific differences in secretion.

Lipid Interactions: The plasma membrane is not a passive scaffold but an active regulator of Syntaxin 1A function. Phosphoinositides like PIP2 and PIP3 are known to promote the formation of Syntaxin 1A nanoclusters, which serve as functional sites for vesicle docking and fusion. nih.govnih.gov The effects of cholesterol and other lipids on the organization and clustering of bovine Syntaxin 1A are largely unexplored and represent a significant knowledge gap. nih.gov

Regulatory Factor Mode of Action on Syntaxin 1A Potential Research Focus in Bovines
Palmitoylation Covalent attachment of fatty acids to the TMD, affecting protein conformation and spontaneous fusion. elifesciences.orgnih.govnih.govMapping palmitoylation sites in bovine Syntaxin 1A and identifying the responsible enzymes in neuronal and endocrine tissues.
Munc18-1 Binds to Syntaxin 1A, regulating its transition between "closed" (inhibitory) and "open" (active) conformations. frontiersin.orgnih.govInvestigating the role of Munc18-1 isoforms in specific bovine secretory pathways, such as milk exocytosis or hormone release.
Tomosyn A syntaxin-binding protein that inhibits the formation of the SNARE complex. frontiersin.orgCharacterizing the regulation of the Tomosyn-Syntaxin 1A interaction in bovine metabolic and reproductive systems. nih.gov
Phosphoinositides (PIP2/PIP3) Mediate the clustering of Syntaxin 1A into functional nanodomains on the plasma membrane. nih.govnih.govElucidating how the lipid composition of bovine cell membranes influences Syntaxin 1A organization and function.

Deeper Understanding of Functional Specificity and Redundancy in SNARE Complex Formation

In the central nervous system, two isoforms of Syntaxin 1, STX1A and STX1B, are co-expressed. sdbonline.orgplos.org While they share a high degree of homology and can be functionally redundant in some contexts, emerging evidence suggests they also have distinct roles. plos.orgnih.govembopress.org

Future research in bovines should aim to dissect the specific contributions of Syntaxin 1A. Studies in mice have shown that while both isoforms can rescue synaptic transmission defects, STX1B appears to be the principal mediator for both spontaneous and evoked fast synaptic vesicle exocytosis. plos.org It is crucial to determine if this functional specialization exists in bovine neurons. Furthermore, the roles of specific domains within the Syntaxin 1A protein, such as the N-peptide and the Habc-domain, are critical for its function and interaction with regulators like Munc18-1. nih.govembopress.orgnih.gov Investigating how these domains contribute to the specificity of SNARE complex assembly in different bovine cell types could explain the diverse secretory profiles observed in cattle.

Potential Roles in Other Bovine Biological Processes Beyond Neurotransmission

While extensively studied in neurons, Syntaxin 1A is also expressed in neuroendocrine cells and plays a vital role in hormone secretion. frontiersin.orgnih.gov This opens up significant avenues for research into its function in bovine physiology beyond the nervous system.

Endocrine Function: Syntaxin 1A is essential for the biphasic exocytosis of the incretin (B1656795) hormone glucagon-like peptide 1 (GLP-1) and is involved in insulin (B600854) secretion. hmdb.cadiabetesjournals.orgnih.gov Given the importance of metabolic regulation in dairy and beef cattle, a detailed investigation into the role of Syntaxin 1A in the bovine pancreas and intestinal L-cells is critical. Understanding its regulatory mechanisms in these cells could provide insights into metabolic diseases in cattle.

Reproductive Processes: The fusion of gametes and the acrosomal exocytosis in sperm are specialized secretory events mediated by SNARE proteins. hmdb.cauniprot.org The potential involvement of Syntaxin 1A in bovine fertilization remains an important and unexplored area.

Lactation: Milk production involves the massive secretion of proteins, lipids, and other components from mammary epithelial cells. While the precise SNARE complexes involved are still being identified, the fundamental machinery is conserved, suggesting a potential role for Syntaxin 1A or related isoforms in this uniquely bovine biological process.

Development of Novel Investigative Techniques and Experimental Models

Advancements in technology are paving the way for a more detailed and dynamic understanding of Syntaxin 1A.

Super-Resolution Microscopy: Techniques like dSTORM (direct stochastic optical reconstruction microscopy) and STED (stimulated emission depletion) have enabled the visualization of Syntaxin 1A organization at the nanoscale. nih.govnih.govplos.orgacs.org These methods have revealed that Syntaxin 1A exists in dynamic nanoclusters on the plasma membrane, which are believed to be the sites of vesicle fusion. frontiersin.orgnih.govnih.govpnas.org Applying these techniques to cultured bovine neurons, chromaffin cells, or mammary epithelial cells could provide unprecedented insights into the spatial organization of the bovine secretory machinery.

In Vitro Reconstitution Assays: The development of cell-free assays using purified SNARE proteins reconstituted into liposomes has been instrumental in dissecting the core mechanics of membrane fusion. nih.govnih.govtandfonline.commdpi.com These systems allow for precise control over the components, enabling researchers to study the direct effects of regulatory proteins and lipids on the fusion process. nih.govtandfonline.com Establishing such assays with bovine Syntaxin 1A would facilitate detailed mechanistic studies.

Bovine-Specific Models: The development of bovine cell lines with CRISPR/Cas9-mediated knockout or modification of the STX1A gene would be invaluable. These models would allow for precise structure-function studies and the investigation of isoform-specific roles in a homologous system, overcoming the limitations of relying solely on rodent models.

Integration with Systems Biology Approaches for Comprehensive Understanding (e.g., Large-Scale Interactome Modeling)

The function of Syntaxin 1A is not determined in isolation but by its position within a complex network of protein-protein and protein-lipid interactions. A systems-level understanding is necessary to fully appreciate its role.

Future research should focus on building a comprehensive interactome for bovine Syntaxin 1A using high-throughput proteomic techniques. This would identify not only the core SNARE components and known regulators but also novel binding partners that may confer tissue-specific functions. Integrating this interactome data with quantitative expression data from different bovine tissues and developmental stages will be crucial. Computational modeling based on this large-scale data can then be used to simulate the dynamics of SNARE complex assembly and vesicle fusion, predicting how perturbations in the network might affect secretory function and contribute to disease states in cattle.

Q & A

Q. What is the structural basis for HPC-1/Syntaxin 1A’s membrane localization in bovine cells?

HPC-1/Syntaxin 1A contains a C-terminal hydrophobic region (residues 266–288) critical for membrane anchoring. Truncation of this region results in cytoplasmic localization, while wild-type HPC-1 localizes to the Golgi complex and plasma membrane. This anchoring mechanism was confirmed via immunoblot analysis and immunofluorescence microscopy in COS cells expressing wild-type and truncated mutants . Methodological Insight : To validate membrane association, use differential centrifugation to separate membrane-bound and cytosolic fractions, followed by immunoblotting with anti-HPC-1 antibodies.

Q. How does HPC-1/Syntaxin 1A traffic from the endoplasmic reticulum (ER) to the plasma membrane?

HPC-1 is post-translationally inserted into the ER membrane and transported via the secretory pathway. Cycloheximide chase experiments revealed that Golgi-localized HPC-1 redistributes to the plasma membrane over time, confirming its dependency on ER-to-Golgi transport machinery . Methodological Insight : Use metabolic labeling combined with Brefeldin A (BFA) treatment to block ER-Golgi transport and track HPC-1’s localization via immunofluorescence or endoglycosidase H (endo H) sensitivity assays.

Q. What role does the C-terminal domain play in HPC-1’s membrane topology?

The C-terminal hydrophobic domain forms a transmembrane helix, positioning the majority of HPC-1’s N-terminal region in the cytosol. This topology was demonstrated using fusion proteins with N-glycosylation tags (e.g., OP3 extension), where glycosylation occurred in the ER lumen, confirming a lumen-to-cytosol orientation . Methodological Insight : Design fusion constructs with glycosylation tags (e.g., bovine opsin N-terminal sequences) and assess glycosylation efficiency via Western blotting after endo H or PNGase F treatment.

Advanced Research Questions

Q. How can conflicting data on HPC-1/OP3’s glycosylation sensitivity and intracellular localization be resolved?

Despite being transported to the plasma membrane, HPC-1/OP3 retains endo H-sensitive glycosylation, unlike other proteins (e.g., ALDH/OP3). This suggests conformational constraints at the glycosylation site may block Golgi-mediated carbohydrate processing. BFA treatment did not alter this sensitivity, supporting a model where HPC-1’s structure impedes further modification . Methodological Insight : Perform site-directed mutagenesis near the glycosylation site to test if steric hindrance causes resistance to Golgi enzymes. Compare with structural modeling (e.g., molecular dynamics simulations).

Q. What experimental approaches best distinguish HPC-1’s post-translational membrane insertion from co-translational mechanisms?

HPC-1 integrates into membranes post-translationally, as shown by in vitro assays using rough microsomes and metabolic labeling in the presence of translation inhibitors. This contrasts with co-translational insertion observed in proteins with N-terminal signal peptides . Methodological Insight : Use cell-free systems (e.g., dog pancreas microsomes) to assess membrane integration of radiolabeled HPC-1 in the presence/absence of translation inhibitors.

Q. How does HPC-1/Syntaxin 1A interact with other SNARE proteins during vesicle fusion?

HPC-1/Syntaxin 1A forms a ternary SNARE complex with SNAP-25 and synaptobrevin, enabling vesicle docking and neurotransmitter release. Disruption of these interactions (e.g., via competitive peptides) blocks exocytosis, as demonstrated in PC12h cells and neuronal models . Methodological Insight : Employ Förster resonance energy transfer (FRET) or co-immunoprecipitation to map binding interfaces. Use dominant-negative mutants to assess functional consequences in secretion assays.

Data Contradiction Analysis

Q. Why do some studies report HPC-1 localization in the ER, while others emphasize Golgi/plasma membrane targeting?

Discrepancies arise from experimental systems (e.g., overexpression in COS cells vs. endogenous protein in neurons). Overexpression may saturate transport machinery, causing ER retention. Additionally, cell-type-specific chaperones (e.g., HSP47) or retention signals (e.g., RDEL motifs) can influence localization . Methodological Insight : Compare endogenous HPC-1 localization (via high-resolution confocal microscopy) with transiently transfected systems. Use siRNA knockdown to assess the role of ER-resident chaperones.

Methodological Comparison Table

Technique Application Key Finding Reference
ImmunofluorescenceSubcellular localizationWild-type HPC-1 localizes to Golgi and plasma membrane; truncation mutants are cytoplasmic .
Metabolic Labeling + BFATracking ER-to-Golgi transportConfirmed HPC-1’s post-ER transport dependency .
Endo H Sensitivity AssayAssessing carbohydrate processingHPC-1/OP3 retains endo H-sensitive glycosylation despite plasma membrane localization .
Co-IP/FRETProtein interaction mappingIdentified HPC-1’s binding partners in SNARE complexes .

Key Takeaways for Experimental Design

  • For localization studies : Always include both membrane and cytosolic fractions in immunoblotting.
  • For glycosylation analysis : Combine endo H/PNGase F treatment with BFA to distinguish ER vs. Golgi processing.
  • For functional assays : Use cell-type-specific models (e.g., neurons for synaptic roles) and validate findings with endogenous protein expression.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.